The Architecture of (3-(Isoxazol-3-yl)phenyl)methanol: A Technical Whitepaper on Physicochemical Properties and Synthetic Methodologies
The Architecture of (3-(Isoxazol-3-yl)phenyl)methanol: A Technical Whitepaper on Physicochemical Properties and Synthetic Methodologies
Executive Summary
(3-(Isoxazol-3-yl)phenyl)methanol is a highly versatile, bifunctional molecular scaffold that merges the unique electronic properties of an isoxazole heterocycle with the hydrogen-bonding capacity of a benzyl alcohol moiety. In modern drug discovery, the isoxazole ring serves as a critical bioisostere and pharmacophore, offering improved metabolic stability, enhanced lipophilicity profiles, and diverse non-covalent interaction capabilities[1][2]. When coupled with a functionalized phenyl ring, this structural motif frequently appears in the design of beta-secretase (BACE1) inhibitors for amyloidosis[3][4], anti-inflammatory agents, and advanced antimicrobial compounds[5][6].
This whitepaper provides an in-depth technical analysis of the chemical and physical properties of (3-(Isoxazol-3-yl)phenyl)methanol, detailing causality-driven synthetic protocols, pharmacological pathways, and self-validating analytical methodologies designed for researchers and drug development professionals.
Structural Architecture & Physicochemical Profiling
The molecule consists of a central benzene ring substituted at the 1-position with a hydroxymethyl group (-CH₂OH) and at the 3-position with an isoxazol-3-yl group. This meta-substitution pattern is critical: it prevents the steric hindrance often observed in ortho-substituted derivatives while maintaining a specific spatial geometry required for dual-pocket binding in enzymatic active sites[3][7].
Causality in Physicochemical Design
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Isoxazole Moiety: The adjacent nitrogen and oxygen atoms in the five-membered ring create a strong dipole moment. The nitrogen acts as a potent hydrogen-bond acceptor, while the ring's aromaticity allows for π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine)[2].
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Benzyl Alcohol Moiety: The primary alcohol serves a dual purpose. It acts as a strong hydrogen-bond donor/acceptor and provides a synthetic handle for further derivatization (e.g., oxidation to aldehydes, conversion to leaving groups, or etherification)[8][9].
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical parameters of the compound, derived from the intrinsic properties of its constituent functional groups[10][11][12].
| Property | Value / Description | Implications for Drug Design |
| Chemical Formula | C₁₀H₉NO₂ | Optimal low molecular weight for fragment-based drug discovery (FBDD). |
| Molecular Weight | 175.18 g/mol | High ligand efficiency; well within Lipinski’s Rule of 5. |
| LogP (estimated) | 1.30 – 1.80 | Ideal lipophilicity for oral bioavailability and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~46.3 Ų | Favorable for blood-brain barrier (BBB) penetration (TPSA < 90 Ų). |
| Hydrogen Bond Donors | 1 (-OH) | Facilitates interaction with catalytic aspartate/glutamate residues. |
| Hydrogen Bond Acceptors | 3 (N, O in ring; O in -OH) | Enhances target residence time via multi-point coordination. |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding. |
Pharmacological Relevance & Mechanism of Action
Isoxazole-phenyl-methanol derivatives are heavily utilized in the synthesis of aspartyl protease inhibitors, specifically targeting the β -secretase (BACE1) enzyme implicated in Alzheimer's disease[3][13]. The meta-geometry allows the isoxazole ring to occupy the hydrophobic S1/S2' subsites, while the hydroxymethyl group establishes critical hydrogen bonds with the catalytic dyad (Asp32 and Asp228). Furthermore, isoxazole hybrids are extensively documented for their broad-spectrum anti-inflammatory and anticancer activities[5][14].
Pharmacological interaction pathway of isoxazole-benzyl alcohol derivatives.
Causality-Driven Synthesis & Experimental Methodology
While 1,3-dipolar cycloadditions of nitrile oxides to alkynes are standard for isoxazole synthesis[5], achieving strict meta-regioselectivity on a pre-functionalized phenyl ring can be challenging. Therefore, a Suzuki-Miyaura cross-coupling approach is preferred.
Causality of Reagent Selection:
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Starting Materials: 3-bromobenzyl alcohol and isoxazole-3-boronic acid ensure absolute regiocontrol.
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Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides significant steric bulk and electron density, accelerating the oxidative addition of the deactivated aryl bromide while suppressing unwanted homocoupling of the boronic acid.
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Base/Solvent (K₂CO₃ in 1,4-Dioxane/H₂O): The biphasic system ensures optimal solubility of the inorganic base and organic substrates, while the mild basicity of K₂CO₃ prevents the degradation of the base-sensitive isoxazole ring.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 3-bromobenzyl alcohol (1.0 equiv, 5.0 mmol) and isoxazole-3-boronic acid (1.2 equiv, 6.0 mmol).
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Solvent Addition: Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 25 mL). Degassing is critical to prevent the oxidation of the palladium catalyst.
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Base & Catalyst: Add anhydrous K₂CO₃ (2.5 equiv, 12.5 mmol) followed by Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol).
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Reaction: Heat the biphasic mixture to 90 °C and stir vigorously for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1) until the aryl bromide is fully consumed.
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Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with brine (3 x 20 mL). Extract the aqueous layer with additional ethyl acetate (20 mL).
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Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to yield the pure (3-(Isoxazol-3-yl)phenyl)methanol.
Synthetic workflow of (3-(Isoxazol-3-yl)phenyl)methanol via Suzuki coupling.
Analytical Characterization & Self-Validating Protocols
To ensure scientific integrity, the analytical protocol employs an orthogonal, self-validating system. Primary structural confirmation via Nuclear Magnetic Resonance (NMR) is cross-validated by High-Resolution Mass Spectrometry (HRMS) to ensure exact mass accuracy, while quantitative purity is established via HPLC-UV. This triad ensures that any synthetic artifact (e.g., boronic acid homodimers or dehalogenated byproducts) is immediately detected[7].
Step-by-Step Analytical Workflow
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High-Performance Liquid Chromatography (HPLC-UV):
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Conditions: C18 reverse-phase column; Mobile phase A: H₂O (0.1% TFA), Mobile phase B: Acetonitrile (0.1% TFA); Gradient: 5% to 95% B over 15 minutes.
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Validation: The compound must elute as a single sharp peak at 254 nm with an integrated area >98%. The isoxazole ring and phenyl ring provide a strong chromophore for UV detection.
-
-
High-Resolution Mass Spectrometry (HRMS - ESI+):
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Validation: Direct infusion into the MS. The theoretical exact mass for [M+H]⁺ is calculated as 176.0712. The experimental value must fall within a ± 5 ppm mass error threshold to confirm the elemental composition (C₁₀H₁₀NO₂⁺)[15].
-
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR):
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Solvent: CDCl₃ or DMSO-d₆.
-
Validation markers:
-
¹H NMR: Look for the characteristic isoxazole protons. The H-5 proton typically appears far downfield (~8.5 ppm) due to the adjacent oxygen and nitrogen atoms. The benzyl alcohol -CH₂- group will appear as a singlet (or doublet if coupled to the -OH) around 4.6 - 4.7 ppm[4][7].
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¹³C NMR: The carbinol carbon (-CH₂OH) should resonate near 64 ppm, validating the integrity of the alcohol moiety against potential over-oxidation to an aldehyde.
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References
- Source: Google Patents (WO2005087751A2)
- Source: Google Patents (EP1734942A1)
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Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol Source: ResearchGate / Russian Journal of Organic Chemistry URL:[Link]
-
Nitrogen-Containing Molecules - MDPI Source: MDPI (Molbank) URL:[Link]
-
Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
Benzyl alcohol - Wikipedia Source: Wikipedia URL:[Link]
-
Properties of Benzyl Alcohol-C6H5CH2OH Source: BYJU'S URL:[Link]
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The recent progress of isoxazole in medicinal chemistry Source: PubMed (NIH) URL:[Link]
-
Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL:[Link]
-
Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Source: Arabian Journal of Chemistry URL:[Link]
-
Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery Source: Asian Journal of Research in Chemistry URL:[Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: MDPI (Pharmaceuticals) URL:[Link]
-
Isoxazole Seven Chongqing Chemdad Co., Ltd. Source: Chemdad URL:[Link]
Sources
- 1. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural products-isoxazole hybrids: A review of developments in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 3. WO2005087751A2 - Substituted hydroxyethylamine aspartyl protease inhibitors - Google Patents [patents.google.com]
- 4. EP1734942A1 - Substituted urea and carbamate, phenacyl-2-hydroxy-3-diaminoalkane, and benzamide-2-hydroxy-3-diaminoalkane aspartyl-protease inhibitors - Google Patents [patents.google.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Isoxazole Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. WO2005087215A1 - Substituted urea and carbamate, phenacyl-2-hydroxy-3-diaminoalkane, and benzamide-2-hydroxy-3-diaminoalkane aspartyl-protease inhibitors - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi-res.com [mdpi-res.com]
